molecular formula C17H19N3O2S B6766908 N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide

N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6766908
M. Wt: 329.4 g/mol
InChI Key: VJMVSLOIRPRFSP-UHFFFAOYSA-N
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Description

N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide is a complex organic compound featuring a unique spirocyclic structure. This compound integrates a pyridine ring, a thiazole ring, and a spirocyclic oxaspiroheptane moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11(19-15(21)13-8-17(13)4-7-22-10-17)16-20-14(9-23-16)12-2-5-18-6-3-12/h2-3,5-6,9,11,13H,4,7-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMVSLOIRPRFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=NC=C2)NC(=O)C3CC34CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridine Ring Integration: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Spirocyclic Structure Formation: The spirocyclic oxaspiroheptane moiety is formed through a cyclization reaction, which can be achieved using various cyclization agents under controlled conditions.

    Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the spirocyclic structure, typically using amide bond formation techniques such as the use of carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity and three-dimensionality, which are valuable in the design of new materials and catalysts.

Biology

Biologically, N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows it to interact with multiple biological pathways, making it a versatile candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable and rigid structure.

Mechanism of Action

The mechanism of action of N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyridine rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, modulating their activity. The spirocyclic structure provides a unique spatial arrangement that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide
  • N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxylate
  • N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxylamide

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts rigidity and a distinct three-dimensional shape. This structural feature differentiates it from other similar compounds and enhances its potential for specific biological interactions and applications.

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